
6,7,8-Trihydroxyindolizidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8-Trihydroxyindolizidine (THI) is a natural alkaloid that is commonly found in plants of the genus Cytisus. THI has been found to possess a number of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
作用机制
The mechanism of action of 6,7,8-Trihydroxyindolizidine is not fully understood, but it is believed to involve the inhibition of a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6,7,8-Trihydroxyindolizidine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects
6,7,8-Trihydroxyindolizidine has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral activities, 6,7,8-Trihydroxyindolizidine has also been found to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potent biological activity. 6,7,8-Trihydroxyindolizidine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potential toxicity. 6,7,8-Trihydroxyindolizidine has been found to be toxic to certain cell types, and care must be taken when handling this compound.
未来方向
There are a number of different future directions that could be explored in regards to 6,7,8-Trihydroxyindolizidine. One area of research that is particularly promising is the development of 6,7,8-Trihydroxyindolizidine-based drugs for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of 6,7,8-Trihydroxyindolizidine and to identify potential side effects and toxicity concerns. Finally, more research could be done to explore the potential of 6,7,8-Trihydroxyindolizidine as a tool for studying cellular pathways and processes.
Conclusion
In conclusion, 6,7,8-Trihydroxyindolizidine is a natural alkaloid that possesses a number of interesting biological properties. 6,7,8-Trihydroxyindolizidine has been found to have anti-tumor, anti-inflammatory, and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases. While there are some limitations to using 6,7,8-Trihydroxyindolizidine in lab experiments, its potent biological activity makes it a promising area of research for the future.
合成方法
6,7,8-Trihydroxyindolizidine can be synthesized using a number of different methods, including extraction from natural sources, chemical synthesis, and biocatalysis. The most common method for synthesizing 6,7,8-Trihydroxyindolizidine is through chemical synthesis, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a number of different reagents, including nitrosyl chloride, sodium nitrite, and sodium nitrate.
科学研究应用
6,7,8-Trihydroxyindolizidine has been the subject of a number of scientific studies due to its interesting biological properties. One of the most promising areas of research for 6,7,8-Trihydroxyindolizidine is in the field of cancer treatment. Studies have shown that 6,7,8-Trihydroxyindolizidine has potent anti-tumor activity and can induce apoptosis in cancer cells. 6,7,8-Trihydroxyindolizidine has also been found to possess anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases.
属性
CAS 编号 |
115649-93-9 |
|---|---|
产品名称 |
6,7,8-Trihydroxyindolizidine |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
NCQXPGNMJJWGLP-ULAWRXDQSA-N |
手性 SMILES |
C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O |
SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
规范 SMILES |
C1CC2C(C(C(CN2C1)O)O)O |
同义词 |
1-deoxy-6,8a-diepicastanospermine 1-deoxy-6-epicastanospermine 1-deoxy-8a-epi-castanospermine 1-deoxy-castanospermine 1-deoxycastanospermine 6,7,8-trihydroxy-indolizidine 6,7,8-trihydroxyindolizidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



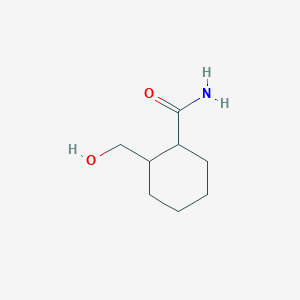

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)


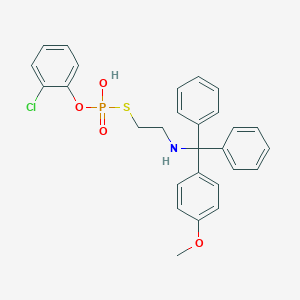
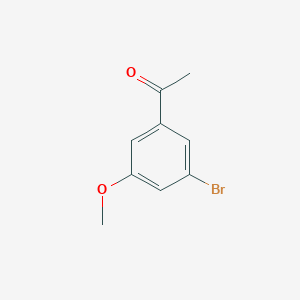

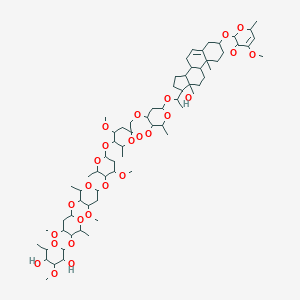

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

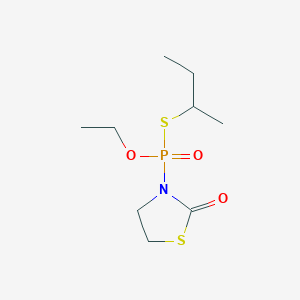
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)